

Yanucamide A molecular formula and physical properties

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Compound of Interest

Compound Name: Yanucamide A

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Yanucamide A: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Marine Cyanobacterial Depsipeptide

Abstract

Yanucamide A, a cyclic depsipeptide isolated from the marine cyanobacterium *Lyngbya majuscula* and *Schizothrix* species, has garnered interest within the scientific community for its cytotoxic properties. This technical guide provides a comprehensive overview of **Yanucamide A**, detailing its molecular formula, physical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies to facilitate further investigation into the therapeutic potential of this natural product.

Molecular and Physical Properties

Yanucamide A is a moderately sized cyclic depsipeptide with the molecular formula $C_{33}H_{47}N_3O_7$.^[1] Its structure incorporates a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety. The initial stereochemistry was later revised through total synthesis. The known physical and molecular characteristics of **Yanucamide A** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C33H47N3O7	[1]
Molecular Weight	597.753 g/mol	[1]
Monoisotopic Mass	597.3414009 Da	[1]
Appearance	White powder	
Solubility	Soluble in organic solvents such as methanol and ethyl acetate.	
Optical Rotation ([α] _D)	Data not available in the reviewed literature.	
Melting Point	Data not available in the reviewed literature.	

Biological Activity

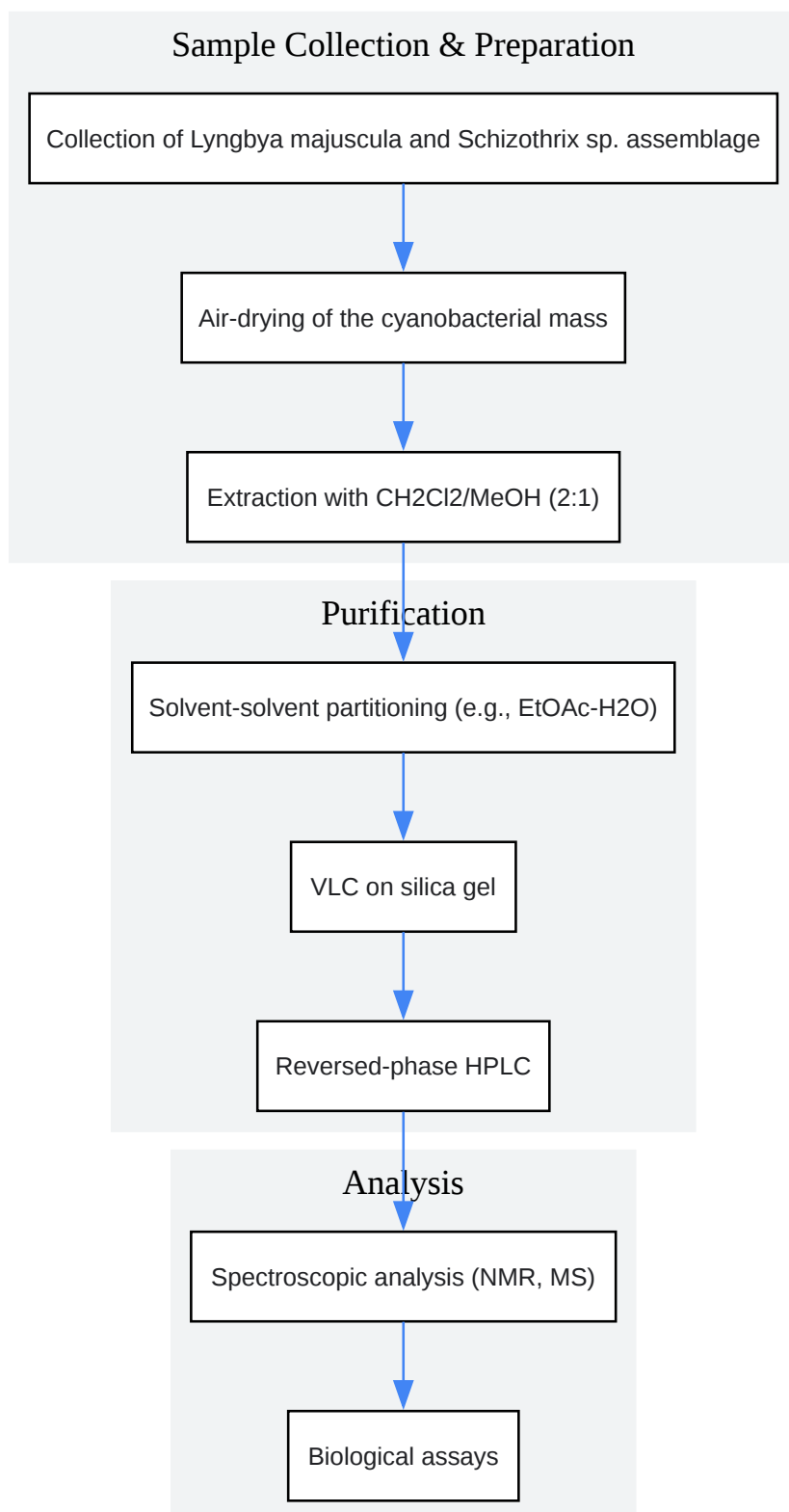
Yanucamide A has demonstrated potent cytotoxic activity. Initial studies revealed its toxicity towards brine shrimp (*Artemia salina*). Subsequent investigations have explored its effects on various cancer cell lines, suggesting a potential role as an anticancer agent. While the precise mechanism of action is not fully elucidated for **Yanucamide A** itself, structurally related marine depsipeptides have been shown to induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of **Yanucamide A**, based on established protocols for similar marine natural products.

Isolation of Yanucamide A

The following protocol outlines a general procedure for the isolation of **Yanucamide A** from a cyanobacterial assemblage.

Workflow for the Isolation of **Yanucamide A**[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and analysis of **Yanucamide A**.

Methodology:

- **Collection and Extraction:** A wet assemblage of *Lyngbya majuscula* and *Schizothrix* species is collected. The cyanobacterial mass is air-dried and then extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning, for example, between ethyl acetate (EtOAc) and water, to separate compounds based on polarity.
- **Chromatography:** The organic-soluble fraction is then subjected to vacuum liquid chromatography (VLC) on silica gel. Fractions showing biological activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure **Yanucamide A**.
- **Structure Elucidation:** The structure of the isolated compound is determined using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Brine Shrimp Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

Methodology:

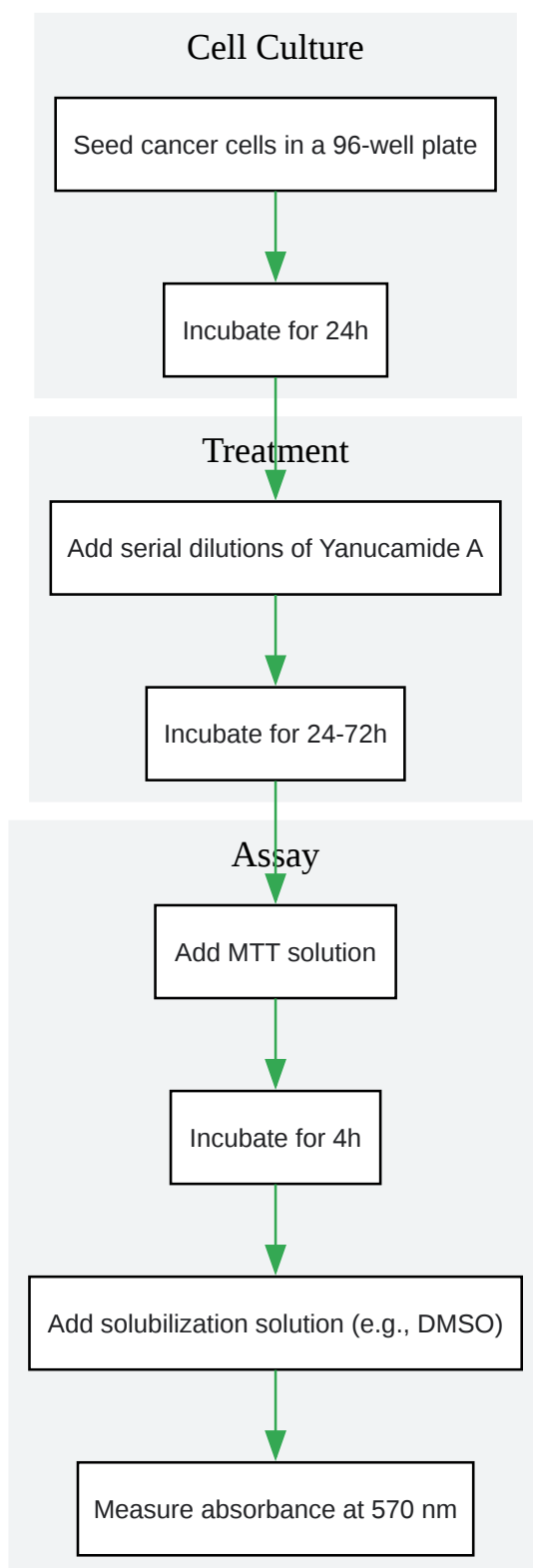
- **Hatching of Brine Shrimp:** *Artemia salina* cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
- **Preparation of Test Solutions:** **Yanucamide A** is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.
- **Exposure:** Ten to fifteen brine shrimp nauplii are added to each well of a 24-well plate containing the different concentrations of **Yanucamide A**. A control group with the solvent is also included.

- **Observation and Data Analysis:** After 24 hours of incubation, the number of surviving nauplii is counted. The percentage of mortality is calculated for each concentration, and the LC50 (the concentration that kills 50% of the nauplii) is determined using probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay



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Caption: Workflow for the MTT cytotoxicity assay.

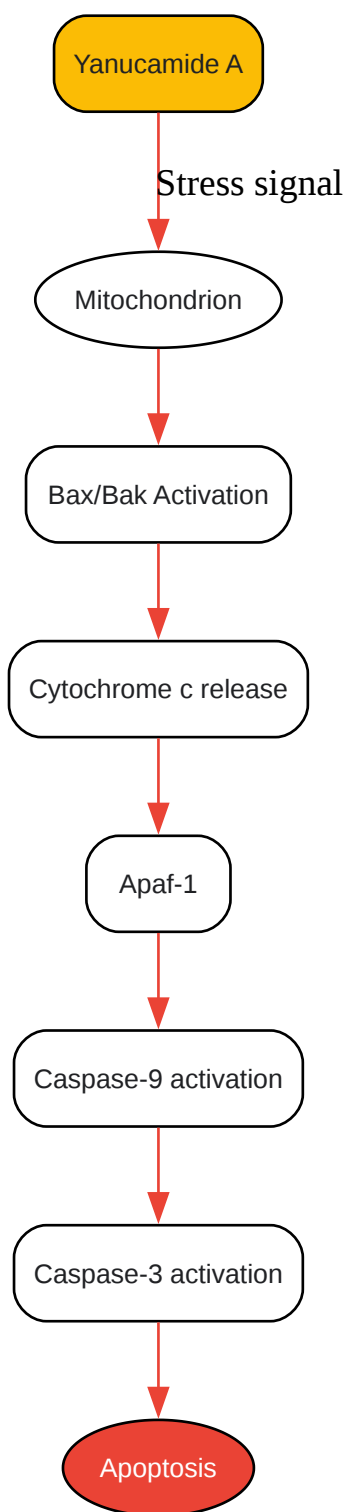
Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Yanucamide A** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization and Measurement:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathway

While the exact signaling pathway of **Yanucamide A** has not been definitively established, based on the activity of structurally similar compounds, it is hypothesized to induce apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate.

Hypothesized Intrinsic Apoptosis Pathway for **Yanucamide A**



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References

- 1. Yanucamides A and B, two new depsipeptides from an assemblage of the marine cyanobacteria *Lyngbya majuscula* and *Schizothrix* species - PubMed [pubmed.ncbi.nlm.nih.gov]
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